molecular formula C17H14O5 B14396084 (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid CAS No. 88521-82-8

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid

Katalognummer: B14396084
CAS-Nummer: 88521-82-8
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: GGBZJVPTTUIBDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is a chemical compound with the molecular formula C16H12O4 It is a derivative of xanthene, a tricyclic aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-6-methyl-9-oxo-9H-xanthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is used as a precursor for the synthesis of various xanthene derivatives.

Biology

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological macromolecules and its effects on cellular processes .

Medicine

In medicine, this compound and its derivatives are studied for their potential therapeutic applications. These include their use as anti-inflammatory agents and their ability to inhibit specific enzymes involved in disease pathways .

Industry

Industrially, the compound is used in the production of dyes and pigments. Its unique structural features make it suitable for applications in the textile and printing industries .

Wirkmechanismus

The mechanism of action of (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is unique due to its specific substitution pattern on the xanthene ring. The presence of the methoxy and methyl groups, along with the acetic acid moiety, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88521-82-8

Molekularformel

C17H14O5

Molekulargewicht

298.29 g/mol

IUPAC-Name

2-(8-methoxy-6-methyl-9-oxoxanthen-4-yl)acetic acid

InChI

InChI=1S/C17H14O5/c1-9-6-12(21-2)15-13(7-9)22-17-10(8-14(18)19)4-3-5-11(17)16(15)20/h3-7H,8H2,1-2H3,(H,18,19)

InChI-Schlüssel

GGBZJVPTTUIBDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC(=C3O2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.